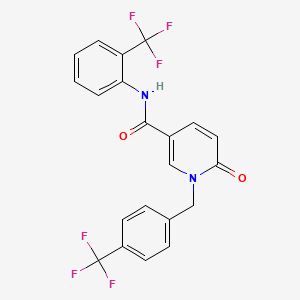

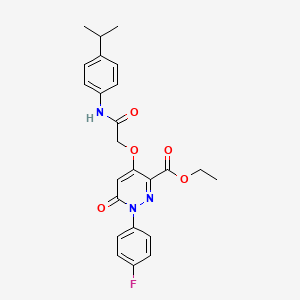

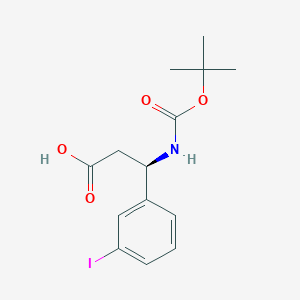

![molecular formula C19H17FN6 B2584120 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 955962-91-1](/img/structure/B2584120.png)

4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes several functional groups, including a fluorobenzyl group, a 1,2,4-triazole ring, and a pyrazole ring . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the fluorobenzyl group could introduce an electronegative element, influencing the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorobenzyl group could influence the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

- Chemistry of Derivatives : The compound 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine belongs to a broader class of molecules known for their utility as building blocks in heterocyclic compound synthesis. Derivatives of such compounds have been utilized for generating diverse heterocycles including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, illustrating their versatility in organic synthesis and applications in dye synthesis (Gomaa & Ali, 2020).

Applications in Various Industries

- Industrial Applications : Amino-1,2,4-triazoles, a class related to the compound , serve as essential raw materials in the fine organic synthesis industry. They have a wide range of applications, including the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their broad utility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical and Biological Relevance

Pharmacological Potential : Triazole derivatives, closely related to the compound in focus, have demonstrated significant pharmacological potential. They exhibit a wide array of biological activities and are subjects of extensive patenting and research, especially in the context of antimicrobial, antitumoral, and antiviral properties. The interest in these compounds is driven by the need for novel therapeutic agents and the quest to address emerging medical challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Synthesis and Physical-Chemical Properties : The research and synthesis of 1,2,4-triazole derivatives are recognized for their relevance in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, coloring agents, antioxidants, and corrosion inhibitors, indicating their multifaceted applications. Furthermore, their low toxicity enhances their suitability for various industrial and pharmaceutical applications (Parchenko, 2019).

Reactivity and Applications : The reactivity of 1,2,4-triazole-3-thione derivatives is of interest due to their high antioxidant and antiradical activity. These compounds are compared with biogenic amino acids like cysteine for their potential impact on patients exposed to high radiation doses. This indicates their potential therapeutic applications and the ongoing interest in their chemical transformations (Kaplaushenko, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[(4-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6/c1-13-23-24-19(25(13)12-14-7-9-15(20)10-8-14)17-11-22-26(18(17)21)16-5-3-2-4-6-16/h2-11H,12,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBMZYZXCRDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

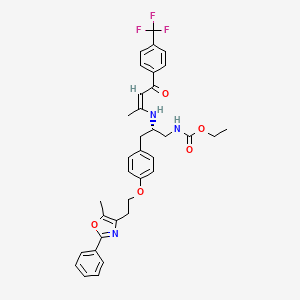

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

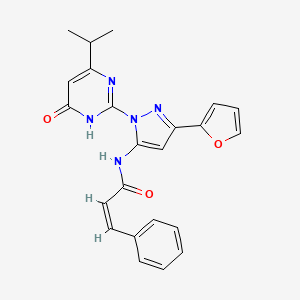

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

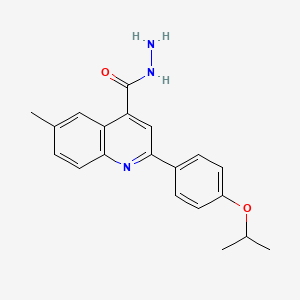

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)